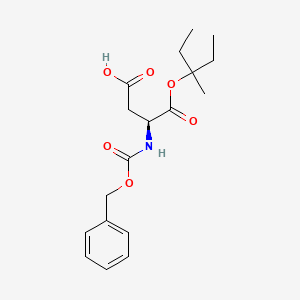![molecular formula C11H7BrN2 B12274543 6-Bromo-5H-pyrido[4,3-b]indole](/img/structure/B12274543.png)
6-Bromo-5H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5H-pyrido[4,3-b]indole: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by a bromine atom attached to the sixth position of the pyrido[4,3-b]indole structure, which consists of a fused pyridine and indole ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-pyrido[4,3-b]indole can be achieved through several methods. One common approach involves the bromination of 5H-pyrido[4,3-b]indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
6-Bromo-5H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the polymerization of tubulin, disrupting the microtubule network in cells and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
5H-pyrido[4,3-b]indole: The parent compound without the bromine substitution.
7-Bromo-5H-pyrido[4,3-b]indole: A similar compound with the bromine atom at the seventh position.
8-Bromo-5H-pyrido[4,3-b]indole: A similar compound with the bromine atom at the eighth position.
Uniqueness: 6-Bromo-5H-pyrido[4,3-b]indole is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. The position of the bromine atom can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other brominated derivatives .
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H7BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6,14H |
InChI Key |
PIJJWOBFUYPXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC3=C2C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
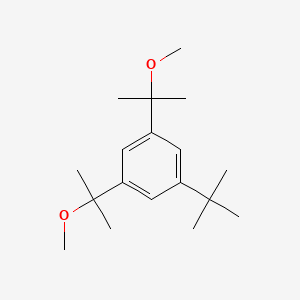
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)


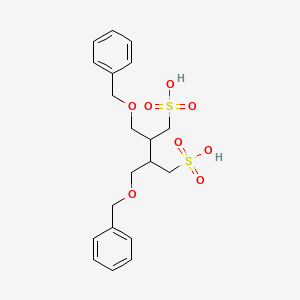
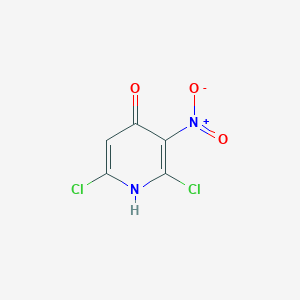
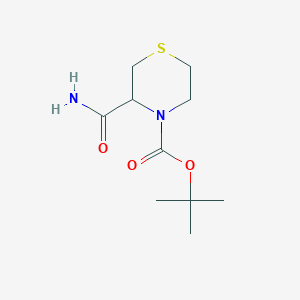
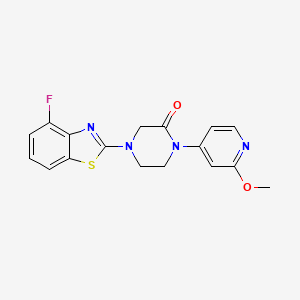
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
![(1s,4r)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12274534.png)
